molecular formula C9H8N2OS4 B118722 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one CAS No. 158871-28-4

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

Cat. No. B118722
M. Wt: 288.4 g/mol
InChI Key: SIYHFUIJFJOCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a chemical compound with the molecular formula C9H8N2S5 . It appears as a light yellow to amber to dark green powder or crystal .


Molecular Structure Analysis

The molecular weight of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is 304.5 g/mol . The InChI code is InChI=1S/C9H8N2S5/c10-3-1-5-13-7-8 (14-6-2-4-11)16-9 (12)15-7/h1-2,5-6H2 and the InChIKey is DRMGXZWMQXEMKB-UHFFFAOYSA-N . The canonical SMILES representation is C (CSC1=C (SC (=S)S1)SCCC#N)C#N .


Physical And Chemical Properties Analysis

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is a solid at 20 degrees Celsius . It has a melting point range of 81.0 to 85.0 degrees Celsius . .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is utilized in the synthesis of a range of 1,3-dithiol-2-one derivatives. These derivatives are formed through Diels–Alder cycloaddition reactions with vinyl-substituted compounds, providing a variety of structurally diverse molecules (Li et al., 2014).

  • Crystal Structures of Derivatives : The crystal structures of derivatives of 4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one reveal significant information about molecular geometries and intermolecular interactions. These structures aid in understanding the molecular alignments and hydrogen bonding networks within these compounds (Arumugam et al., 2011).

Organometallic Chemistry

  • Synthesis of Organometallic Compounds : This chemical is instrumental in synthesizing bis(triorganotin)thiolato-dithiole compounds. These compounds demonstrate diverse coordination chemistry and are vital in understanding tin-based organometallic complexes (Bordinhão et al., 2006).

  • Cobalt Dithiolene Complex Formation : In the realm of metal-organic frameworks, 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one participates in reactions leading to the formation of novel cobalt dithiolene complexes. These complexes have potential applications in catalysis and materials science (Masui et al., 2008).

Molecular Electronics

  • Electrochemical Behavior Studies : Derivatives of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one are studied for their electrochemical behaviors, which is crucial for developing molecular electronics. These studies involve understanding the redox properties of these compounds (Imafuku et al., 2005).

  • Tetrathiafulvalene Precursors : This chemical serves as a precursor in synthesizing tetrathiafulvalene derivatives. These derivatives are significant for their conductive properties and are pivotal in the development of organic metals (Kumar et al., 1997).

Safety And Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS4/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYHFUIJFJOCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(SC(=O)S1)SCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401340
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

CAS RN

158871-28-4
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Reactant of Route 2
Reactant of Route 2
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Reactant of Route 3
Reactant of Route 3
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Reactant of Route 4
Reactant of Route 4
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Reactant of Route 5
Reactant of Route 5
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Reactant of Route 6
Reactant of Route 6
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

Citations

For This Compound
28
Citations
GQ Liu, WT Yu, G Xue, Z Liu, Q Fang - … Crystallographica Section E …, 2002 - scripts.iucr.org
The crystal structure of the title compound, C9H8N2OS4, is characterized by the planar, conjugated moiety of 4,5-dimercapto-1,3-dithiole-2-one (dmio), which is substituted by two …
Number of citations: 2 scripts.iucr.org
L Binet, JM Fabre, J Becher - Synthesis, 1997 - thieme-connect.com
An improved synthesis of EDSEDT-TTF 4 and EDSEDO-TTF 5 from appropriate cross-coupling reactions involving 4, 5-bis (2-cyanoethylthio)-1, 3-dithiol-2-one (9) and 4, 5-bis (2-…
Number of citations: 12 www.thieme-connect.com
A Heinrich - 2003 - bibliographie.uni-tuebingen.de
CI 1.2. 4, 5-Bis (2’-cyanoethylthio)-1, 3-dithiole-2-thione (10) 64 CI 13. 4, 5-Bis (2’-cyanoethylthio)-1, 3-dithiol-2-one (11) 65 CI 1. 2, 3, 6, 7-Tetrakis (2’-cyanoethylthio) tetrathiafulvalene (…
Number of citations: 1 bibliographie.uni-tuebingen.de
E Gomar-Nadal, C Rovira, DB Amabilino - Tetrahedron, 2006 - Elsevier
The synthesis and characterization of novel chiral tetrathiafulvalenes bearing two long alkyl chains at one end of the π-electron rich unit and different functional groups—ester, acid or …
Number of citations: 20 www.sciencedirect.com
N Svenstrup, J Becher - Synthesis, 1995 - thieme-connect.com
The search for conducting organic solids and other new materials has paved the way for many discoveries in the chemistry of the chalcogen-based heterocyclic compounds. This …
Number of citations: 232 www.thieme-connect.com
H Douib, F Pointillart, B Lefeuvre… - European Journal of …, 2016 - Wiley Online Library
The two new ligands 4,5‐bis(2‐cyanoethylthio)‐4′,5′‐(4‐pyridylethylene‐1,2‐dithio)tetrathiafulvalene (L 1 ) and 4,5‐bis(2‐cyanoethylseleno)‐4′,5′‐(4‐pyridylethylene‐1,2‐dithio)…
JO Jeppesen, K Takimiya, F Jensen… - The Journal of …, 2000 - ACS Publications
The synthesis of a number pyrrolo-annelated tetrathiafulvalenes, including the parent bis(pyrrolo[3,4-d])tetrathiafulvalene (7) is decribed. Starting from readily available 4,5-bis(…
Number of citations: 137 pubs.acs.org
SIG Dias, S Rabaça, IC Santos, LCJ Pereira… - Inorganic Chemistry …, 2012 - Elsevier
The synthesis and characterization of a new extended tetrathiafulvalene (TTF) dithiolene ligand substituted with alkyl pyridine groups, pyridylethylsulfanyltetrathiafulvalenedithiolene (…
Number of citations: 9 www.sciencedirect.com
RAL Silva, BJC Vieira, MM Andrade… - Beilstein Journal of …, 2015 - beilstein-journals.org
Two new dithiolene ligand precursors, containing fused TTF and alkyl thiophenic moieties 3, 3'-{[2-(5-(tert-butyl) thieno [2, 3-d][1, 3] dithiol-2-ylidene)-1, 3-dithiole-4, 5-diyl] bis […
Number of citations: 5 www.beilstein-journals.org
C Marcovicz, RC Ferreira, ABS Santos, AS Reyna… - Chemical Physics …, 2018 - Elsevier
We report the microwave-assisted synthesis of two symmetrical tetrathiafulvalene (TTF) derivatives via trialkyl phosphite-promoted coupling of a DMIT precursor. The microwave …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.